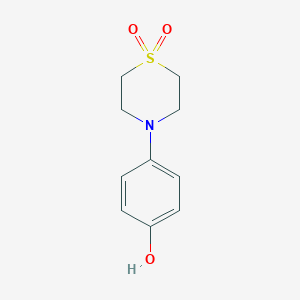
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
描述
Synthesis Analysis
The synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide and its derivatives is achieved through several methods. Notably, the compound has been synthesized from 1,4-thioxane-1,1-dioxide through reactions with hydrazine hydrate and hydroxylamine, leading to various N-substituted thiomorpholine-1,1-dioxides (Asinger et al., 1981). Another approach involves the highly energetic double conjugate addition of ethanolamine to divinylsulfone, highlighting the compound's role as an intermediate in the synthesis of HIV Maturation Inhibitor BMS-955176 (Strotman et al., 2018).
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives, including 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, has been elucidated through various analytical techniques. X-ray crystallography studies have been instrumental in determining the conformation and stereochemistry of these molecules, providing insights into their molecular geometries and structural features (Aridoss et al., 2010).
科学研究应用
Subheading Antioxidant Activity Analysis Techniques
Researchers have extensively studied antioxidants due to their wide applications in various fields such as food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, TRAP, and TOSC, based on the transfer of a hydrogen atom, and others like CUPRAC, FRAP, and the Folin–Ciocalteu test, based on the transfer of one electron, have been critically analyzed. These methods are primarily spectrophotometric and are pivotal in analyzing antioxidants or determining the antioxidant capacity of complex samples. Moreover, electrochemical (bio)sensors offer complementary insights, helping to elucidate the operating mechanisms and kinetics involving antioxidants (Munteanu & Apetrei, 2021).
Synthesis and Biological Activity of 8-Hydroxyquinolines
Subheading Therapeutic Applications of 8-Hydroxyquinolines
The 8-hydroxyquinoline nucleus exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties. These compounds have garnered attention for their potential as building blocks for pharmacologically active scaffolds. Recent advancements in the synthesis of 8-HQ derivatives have been focused on enhancing their pharmacological properties, particularly in anticancer, antiviral, and antibacterial domains. Various databases and search engines have been employed to gather recent references in this field, highlighting the significant therapeutic value of 8-HQ compounds and their potential in drug development (Saadeh, Sweidan, & Mubarak, 2020).
Advanced Oxidation Processes for Degradation of Pharmaceuticals
Subheading Degradation Pathways and Biotoxicity Analysis
Advanced Oxidation Processes (AOPs) are gaining traction for treating recalcitrant compounds in water. These processes, applied to compounds like acetaminophen, lead to varying kinetics, mechanisms, and by-products. Comprehensive studies on by-products, their biotoxicity, and degradation pathways have been summarized, emphasizing the criticality of understanding the most reactive sites in molecules for enhancing degradation by AOP systems. The insights from this research contribute significantly to improving environmental management strategies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Biomedical Applications of Phosphorus-Containing Polymers
Subheading Phosphorus-Containing Polymers in Biomedicine
The burgeoning interest in phosphorus-containing organic materials for biomedical applications stems from their unique properties like biocompatibility, hemocompatibility, and resistance to protein adsorption. Significant research has been directed towards applications in dentistry, regenerative medicine, and drug delivery. Notably, the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, owing to its biomimetic structure, has been pivotal in the development of phosphorylcholine-containing (co)polymers, promising a new class of materials for medical applications (Monge, Canniccioni, Graillot, & Robin, 2011).
属性
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHOLIWPDBJMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618737 | |
| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
103661-13-8 | |
| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


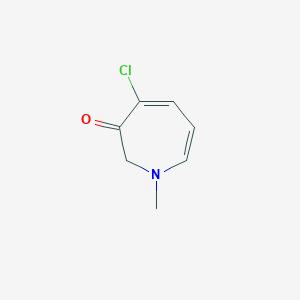
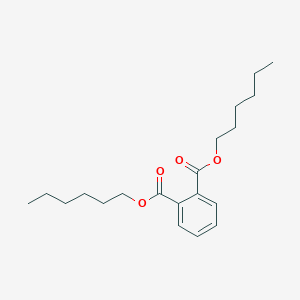
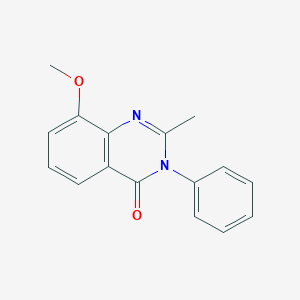
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
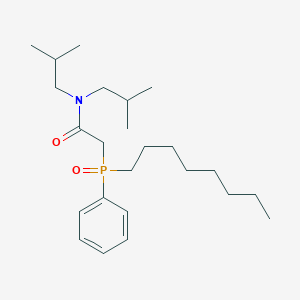
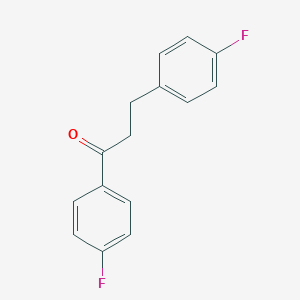
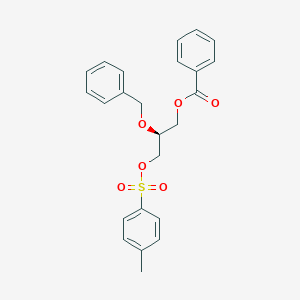
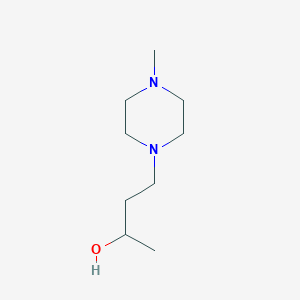


![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

